7-Methoxy-5,8-dihydroquinoline-5,8-dione
Overview
Description
7-Methoxyquinoline-5,8-dione is a quinoline derivative with the molecular formula C10H7NO3. This compound is part of the broader class of quinoline-5,8-diones, which are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxyquinoline-5,8-dione typically involves the reaction of 6 or 7-halo quinoline-5,8-dione with nucleophiles . This method allows for the introduction of various substituents at the 7th position, enhancing the compound’s biological activity. Common synthetic routes include:
Gould-Jacobs Method: This classical method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with ketones or aldehydes in the presence of acidic or basic catalysts.
Industrial Production Methods: Industrial production of 7-methoxyquinoline-5,8-dione often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions at the 7th position are common, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include aminovinyl derivatives and other substituted quinoline-5,8-diones .
Scientific Research Applications
7-Methoxyquinoline-5,8-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits significant antibacterial, antifungal, and antimalarial activities.
Medicine: It has potential anticancer properties and is being studied for its role in inhibiting tumor growth.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The biological activity of 7-methoxyquinoline-5,8-dione is largely attributed to its ability to form radicals in vivo. The compound targets nicotinamide adenosine diphosphate (NADP) or NADPH-dependent quinone oxidoreductase (NQO1), leading to the generation of reactive oxygen species (ROS) that induce cell apoptosis . This mechanism is particularly effective in targeting cancer cells.
Comparison with Similar Compounds
Quinoline-5,8-dione: Lacks the methoxy group at the 7th position, resulting in different biological activities.
Isoquinoline-5,8-dione: Similar structure but with a different arrangement of nitrogen atoms, leading to varied pharmacological properties.
Uniqueness: 7-Methoxyquinoline-5,8-dione is unique due to the presence of the methoxy group, which enhances its reactivity and biological activity compared to other quinoline-5,8-dione derivatives .
Properties
IUPAC Name |
7-methoxyquinoline-5,8-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c1-14-8-5-7(12)6-3-2-4-11-9(6)10(8)13/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRZKRQIBJHYJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217741 | |
Record name | 7-Methoxy-5,8-dihydroquinoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67380-50-1 | |
Record name | 7-Methoxy-5,8-dihydroquinoline-5,8-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067380501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC76884 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methoxy-5,8-dihydroquinoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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